(4-Aminopyridin-3-yl)methanol

説明

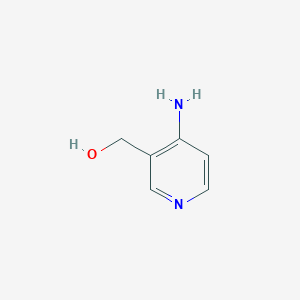

Structure

3D Structure

特性

IUPAC Name |

(4-aminopyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBVEYMTVDMSFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444916 |

Source

|

| Record name | (4-aminopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138116-34-4 |

Source

|

| Record name | (4-aminopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 138116-34-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of (4-Aminopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopyridin-3-yl)methanol, a pyridine derivative, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, including its basicity, solubility, and spectroscopic profile. Detailed experimental protocols for the determination of these properties are also presented, alongside an examination of its primary known biological activity as a potassium channel blocker. This document aims to serve as a valuable resource for researchers and professionals involved in the study and development of this compound.

Chemical and Physical Properties

This compound (C₆H₈N₂O) is a solid at room temperature with a molecular weight of 124.14 g/mol .[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [1][2] |

| Melting Point | 167-169 °C | |

| Boiling Point | 273 °C at 760 mmHg | |

| pKa (Predicted) | 13.54 | |

| Solubility | Slightly soluble in water, DMSO, and methanol. | [3] |

| Appearance | Solid |

Basicity and pKa

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a standard and reliable method for the experimental determination of pKa values.

Objective: To experimentally determine the pKa value(s) of this compound in an aqueous solution.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 10 mM). Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Slowly add the standardized HCl solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa value can be determined from the Henderson-Hasselbalch equation at the half-equivalence point, which corresponds to the point of inflection on the titration curve.

Caption: Workflow for solubility determination.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route would involve the reduction of a suitable precursor such as 4-amino-3-cyanopyridine or 4-aminopyridine-3-carboxylic acid and its derivatives.

Hypothetical Synthesis Protocol via Reduction of 4-Amino-3-cyanopyridine

Objective: To synthesize this compound by the reduction of 4-amino-3-cyanopyridine.

Materials:

-

4-Amino-3-cyanopyridine

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a catalyst)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Reagents for work-up (e.g., water, ethyl acetate, sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-amino-3-cyanopyridine in the appropriate anhydrous solvent.

-

Reduction: Cool the solution in an ice bath and slowly add the reducing agent. The choice of reducing agent and solvent will dictate the reaction conditions. For example, with LiAlH₄, anhydrous THF would be used.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water, followed by an aqueous base (e.g., NaOH solution).

-

Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Logical Flow of Synthesis:

Caption: Synthetic pathway to the target molecule.

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected.

¹H NMR Spectroscopy

-

Aromatic Protons: Signals corresponding to the protons on the pyridine ring.

-

Methylene Protons: A signal for the -CH₂- group of the methanol substituent.

-

Hydroxyl Proton: A broad singlet for the -OH group.

-

Amine Protons: A broad signal for the -NH₂ group.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals for the carbon atoms of the pyridine ring.

-

Methylene Carbon: A signal for the -CH₂- carbon.

FTIR Spectroscopy

-

N-H Stretching: Bands corresponding to the primary amine.

-

O-H Stretching: A broad band for the hydroxyl group.

-

C-N Stretching: Absorption in the fingerprint region.

-

C-O Stretching: A band for the primary alcohol.

-

Aromatic C=C and C=N Stretching: Characteristic absorptions for the pyridine ring.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (124.14 g/mol ).

Biological Activity and Signaling Pathway

This compound is known to act as a potassium channel blocker. This activity is the basis for its potential therapeutic effects, particularly in conditions where neuronal conduction is impaired, such as in spinal cord injury.

Mechanism of Action

In healthy myelinated axons, voltage-gated potassium channels are typically located in the juxtaparanodal regions, covered by the myelin sheath. In demyelinated axons, these channels become exposed. The resulting increase in potassium efflux can lead to a failure of action potential propagation. This compound blocks these exposed potassium channels, thereby reducing the repolarizing potassium current. This prolongation of the action potential allows for the depolarization to spread more effectively along the demyelinated axon, restoring nerve impulse conduction.

Signaling Pathway of this compound:

Caption: Mechanism of action of the compound.

Conclusion

This compound presents as a promising molecule with significant therapeutic potential, primarily attributed to its potassium channel blocking activity. This technical guide has summarized its known basic properties and provided standardized protocols for further experimental characterization. The lack of comprehensive experimental data, particularly for its pKa, quantitative solubility, and detailed synthesis, highlights areas for future research that are critical for its advancement in drug development pipelines. The information and protocols provided herein are intended to facilitate these future investigations.

References

An In-depth Technical Guide to 4-Aminopyridine-3-methanol: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Aminopyridine-3-methanol. This compound, a derivative of 4-aminopyridine, is of significant interest to the scientific community, particularly for its activity as a potassium channel blocker and its potential therapeutic applications in neurological disorders.[1][2][3][4]

Chemical Structure and Properties

4-Aminopyridine-3-methanol, with the IUPAC name (4-aminopyridin-3-yl)methanol, is a heterocyclic compound containing a pyridine ring substituted with an amino group at position 4 and a hydroxymethyl group at position 3.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1][5] |

| Molecular Weight | 124.14 g/mol | [1][5] |

| CAS Number | 138116-34-4 | [1][5] |

| Appearance | White to off-white crystalline powder | - |

| Purity | ≥95% to 99% (Commercially available) | [5][6] |

| Synonyms | (4-Amino-pyridin-3-yl)-methanol, 4-Amino-3-hydroxymethylpyridine, 4-AP-3-MeOH | [1] |

Below is a 2D representation of the chemical structure of 4-Aminopyridine-3-methanol.

Figure 1: Chemical structure of 4-Aminopyridine-3-methanol.

Synthesis of 4-Aminopyridine-3-methanol

The overall synthetic scheme can be visualized as a two-step process starting from 4-aminonicotinic acid (also known as 4-amino-3-pyridinecarboxylic acid).

Figure 2: Proposed synthesis pathway for 4-Aminopyridine-3-methanol.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis of 4-Aminopyridine-3-methanol.

Step 1: Esterification of 4-Aminonicotinic Acid to Methyl 4-aminopyridine-3-carboxylate

This procedure is based on standard esterification methods for carboxylic acids.

-

Materials:

-

4-Aminonicotinic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., dichloromethane or ethyl acetate)

-

-

Procedure:

-

Suspend 4-aminonicotinic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-aminopyridine-3-carboxylate.

-

Step 2: Reduction of Methyl 4-aminopyridine-3-carboxylate to 4-Aminopyridine-3-methanol

This protocol is a general procedure for the reduction of esters using lithium aluminum hydride.[7][8]

-

Materials:

-

Methyl 4-aminopyridine-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve methyl 4-aminopyridine-3-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 4-Aminopyridine-3-methanol.

-

The crude product may be further purified by recrystallization or column chromatography.

-

Quantitative Data

The following table summarizes typical yields for the synthesis of related aminopyridines, which can serve as a benchmark for the synthesis of 4-Aminopyridine-3-methanol.

| Reaction Step | Starting Material | Product | Typical Yield | Reference |

| Hofmann Rearrangement | Isonicotinamide | 4-Aminopyridine | >90% | [9] |

| Reduction of 4-Nitropyridine-N-Oxide | 4-Nitropyridine-N-Oxide | 4-Aminopyridine | 85-90% | [10] |

| One-step from 4-cyanopyridine | 4-Cyanopyridine | 4-Aminopyridine | >85% | [11] |

Mechanism of Action: Potassium Channel Blockade

4-Aminopyridine-3-methanol functions as a potassium channel blocker.[2][3][4] In demyelinated neurons, the exposure of voltage-gated potassium channels in the axonal membrane leads to an excessive outward potassium current during action potential propagation. This current can shunt the depolarizing current, leading to conduction failure. By blocking these channels, 4-Aminopyridine-3-methanol reduces the repolarizing potassium current, thereby prolonging the action potential and allowing for the restoration of nerve impulse conduction.[2][4]

The following diagram illustrates the proposed mechanism of action.

Figure 3: Signaling pathway of 4-Aminopyridine-3-methanol.

Conclusion

References

- 1. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]

(4-Amino-3-pyridinyl)methanol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-amino-3-pyridinyl)methanol, also known as 4-AP-3-MeOH, is a potent voltage-gated potassium (Kv) channel blocker with significant therapeutic potential for neurological disorders characterized by demyelination, such as spinal cord injury and multiple sclerosis. As a structural analog of 4-aminopyridine (4-AP), it shares a primary mechanism of action centered on the inhibition of fast potassium channels. This technical guide provides an in-depth overview of the core mechanism of action of (4-amino-3-pyridinyl)methanol, detailing its effects on neuronal excitability, summarizing key quantitative data, and providing detailed experimental protocols for its characterization.

Core Mechanism of Action: Blockade of Voltage-Gated Potassium Channels

The primary mechanism of action of (4-amino-3-pyridinyl)methanol is the blockade of voltage-gated potassium channels in neurons. In healthy myelinated axons, these channels are typically located in the juxtaparanodal regions, covered by the myelin sheath. However, in cases of demyelination due to injury or disease, these channels become exposed.

The efflux of potassium ions (K+) through these exposed channels leads to a hyperpolarization of the axonal membrane, which can shunt the action potential and lead to conduction block. (4-amino-3-pyridinyl)methanol acts by physically occluding the pore of these channels, thereby reducing the outward potassium current during an action potential. This inhibition of K+ efflux results in a prolongation of the action potential depolarization, allowing for the recruitment of downstream sodium channels and the restoration of nerve impulse conduction across the demyelinated segment.

Specifically, (4-amino-3-pyridinyl)methanol has been demonstrated to be an effective blocker of the transient outward potassium current, known as the A-current or I(A)[1][2]. This current is critical in regulating the repolarization phase of the action potential and neuronal firing frequency.

Signaling Pathway Diagram

Quantitative Data

(4-amino-3-pyridinyl)methanol has been shown to be more potent than its parent compound, 4-aminopyridine. The following tables summarize the available quantitative data regarding its efficacy.

Table 1: Effective Concentrations for Axonal Conduction Restoration

| Parameter | Concentration Range | Model System | Reference |

| Lowest Effective Concentration | 0.01 µM - 0.1 µM | EAE mouse model of multiple sclerosis | [3] |

| Significant CAP Amplitude Enhancement | 0.1 µM - 100 µM | Stretched guinea pig spinal cord | [2] |

Table 2: Comparison with 4-Aminopyridine (4-AP)

| Compound | Lowest Effective Concentration for Axonal Conduction Restoration | Reference |

| (4-amino-3-pyridinyl)methanol | 0.01 µM - 0.1 µM | [3] |

| 4-Aminopyridine (4-AP) | 0.1 µM - 1 µM | [3] |

Note: Specific IC50 values for (4-amino-3-pyridinyl)methanol against individual potassium channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.4) are not yet fully characterized in publicly available literature.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for I(A) Current Measurement

This protocol is adapted from Sun et al., 2010 and is used to measure the effect of (4-amino-3-pyridinyl)methanol on the transient outward potassium current (I(A)) in dorsal root ganglion (DRG) neurons.

Experimental Workflow Diagram

Methodology:

-

Cell Preparation: Isolate and culture dorsal root ganglion (DRG) neurons from adult guinea pigs.

-

Electrophysiological Recording:

-

Use an amplifier in the whole-cell patch-clamp configuration.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP (pH adjusted to 7.3 with KOH).

-

Extracellular Solution (in mM): 145 NaCl, 3 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH). To isolate potassium currents, add 0.5 µM tetrodotoxin (TTX) to block sodium channels and 100 µM CdCl2 to block calcium channels.

-

-

Voltage-Clamp Protocol for I(A):

-

Hold the cell at a membrane potential of -100 mV.

-

Apply a 500 ms prepulse to -110 mV to remove steady-state inactivation of I(A).

-

Apply a series of 500 ms test pulses from -80 mV to +60 mV in 10 mV increments.

-

-

Data Acquisition and Analysis:

-

Record currents before and after perfusion of varying concentrations of (4-amino-3-pyridinyl)methanol.

-

Measure the peak outward current to determine the amplitude of I(A).

-

Analyze the data to determine the concentration-dependent block of the I(A) current.

-

Double Sucrose Gap Recording for Compound Action Potential (CAP) Measurement

This protocol, based on the work of Jensen and Shi (2003), is used to assess the ability of (4-amino-3-pyridinyl)methanol to restore axonal conduction in an ex vivo model of spinal cord injury.

Methodology:

-

Tissue Preparation:

-

Isolate the spinal cord from an adult guinea pig.

-

Dissect a strip of ventral white matter of approximately 4 cm in length.

-

-

Recording Chamber Setup:

-

Mount the white matter strip in a double sucrose gap recording chamber.

-

The chamber consists of five compartments: a central compartment for the recording/treatment solution, two adjacent compartments for isotonic sucrose solution, and two outer compartments for isotonic KCl.

-

-

Solutions:

-

Krebs' Solution (in mM): 124 NaCl, 2 KCl, 1.2 KH2PO4, 1.3 MgSO4, 2.4 CaCl2, 26 NaHCO3, and 10 dextrose, bubbled with 95% O2 and 5% CO2.

-

Isotonic Sucrose Solution: 320 mM sucrose.

-

Isotonic KCl Solution: 120 mM KCl.

-

-

Electrophysiological Recording:

-

Stimulate one end of the spinal cord strip with a suction electrode.

-

Record the compound action potential (CAP) from the other end using Ag-AgCl electrodes.

-

-

Spinal Cord Injury Model:

-

Induce a stretch injury to the central portion of the spinal cord strip using a custom-made device.

-

-

Drug Application and Data Analysis:

-

Record the baseline CAP after the injury.

-

Perfuse the central chamber with Krebs' solution containing various concentrations of (4-amino-3-pyridinyl)methanol.

-

Record the CAP at different time points after drug application.

-

Measure the amplitude of the CAP to quantify the extent of conduction restoration.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol, as described by Leung et al. (2011), is used to create an in vivo model of multiple sclerosis to test the efficacy of (4-amino-3-pyridinyl)methanol.

Methodology:

-

Induction of EAE:

-

Use C57BL/6 mice.

-

Immunize mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

-

Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.

-

-

Clinical Assessment:

-

Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

-

-

Ex Vivo Axonal Conduction Studies:

-

At the peak of the disease, sacrifice the mice and isolate the spinal cords.

-

Use the double sucrose gap recording technique as described in section 3.2 to measure the effect of (4-amino-3-pyridinyl)methanol on CAP in the EAE spinal cord.

-

Downstream Signaling and Pharmacokinetics

Currently, there is limited information in the public domain regarding the specific downstream signaling pathways modulated by (4-amino-3-pyridinyl)methanol beyond the immediate restoration of action potential propagation. Further research is needed to elucidate potential effects on gene expression, protein synthesis, or intracellular signaling cascades resulting from the restored neuronal activity.

Similarly, detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion (ADME) of (4-amino-3-pyridinyl)methanol are not extensively reported. For its parent compound, 4-aminopyridine, it is known to be rapidly absorbed and primarily excreted unchanged in the urine. Future studies are required to characterize the full pharmacokinetic profile of (4-amino-3-pyridinyl)methanol to support its clinical development.

Conclusion

(4-amino-3-pyridinyl)methanol is a promising therapeutic agent that acts as a potent blocker of voltage-gated potassium channels. Its ability to restore axonal conduction in preclinical models of spinal cord injury and multiple sclerosis highlights its potential for treating demyelinating disorders. This technical guide provides a foundational understanding of its mechanism of action and the experimental approaches for its evaluation. Further research into its selectivity for potassium channel subtypes, downstream signaling effects, and pharmacokinetic properties will be crucial for its translation into a clinical setting.

References

- 1. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vet.purdue.edu [vet.purdue.edu]

- 3. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Potassium Channel Blocker 4-AP-3-MeOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminopyridine-3-methanol (4-AP-3-MeOH) is a derivative of 4-aminopyridine (4-AP) that has demonstrated significant potential as a potassium channel blocker. It has garnered interest in the scientific community for its ability to restore axonal conduction in the context of neuronal injury and demyelinating diseases. This technical guide provides an in-depth overview of the core scientific principles underlying the potassium channel blocking activity of 4-AP-3-MeOH, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action

4-AP-3-MeOH primarily functions as a blocker of fast voltage-gated potassium channels.[1][2] In demyelinated or injured axons, the exposure of these channels leads to an excessive potassium ion (K+) efflux during action potential propagation. This leakage of positive charge can prevent the axonal membrane from reaching the threshold required for depolarization at the next node of Ranvier, leading to conduction block. By obstructing these exposed potassium channels, 4-AP-3-MeOH reduces the repolarizing K+ current, thereby prolonging the depolarization phase of the action potential and allowing it to successfully propagate along the axon.[3]

A key advantage of 4-AP-3-MeOH over its parent compound, 4-AP, is its reported higher potency and its ability to restore axonal conduction without significantly altering the electrophysiological properties of the nerve fibers.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of 4-AP-3-MeOH on potassium channel activity and axonal conduction. While direct IC50 values for 4-AP-3-MeOH on specific potassium channel subtypes are not extensively reported in the literature, its functional effects and comparative potency have been documented. For context, reported IC50 values for the parent compound, 4-aminopyridine (4-AP), are included.

Table 1: Functional Effects of 4-AP-3-MeOH on Axonal Conduction and Potassium Currents

| Experimental Model | Parameter Measured | Concentration of 4-AP-3-MeOH | Observed Effect | Reference |

| Injured Guinea Pig Spinal Cord | Compound Action Potential (CAP) Amplitude | 0.1 µM - 100 µM | Significant increase in CAP amplitude | --INVALID-LINK-- |

| Guinea Pig Dorsal Root Ganglion (DRG) Neurons | Fast Activated Potassium Current | 5 mM | Decrease from 3,501.08 ± 592.5 pA to 2,434.20 ± 543.4 pA at +30 mV | --INVALID-LINK-- |

| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Spinal Cord | Compound Action Potential (CAP) Amplitude | 100 µM | Increase from 0.11 ± 0.01 mV to 0.17 ± 0.02 mV | --INVALID-LINK-- |

Table 2: Comparative Potency of 4-AP-3-MeOH and 4-Aminopyridine (4-AP)

| Compound | Comparative Potency Metric | Observation | Reference |

| 4-AP-3-MeOH | Lowest Effective Concentration (Axonal Conduction Restoration) | 0.01 µM - 0.1 µM | --INVALID-LINK-- |

| 4-AP | Lowest Effective Concentration (Axonal Conduction Restoration) | 0.1 µM - 1 µM | --INVALID-LINK-- |

| 4-AP-3-MeOH vs. 4-AP | Relative Potency | Approximately 10 times more potent than 4-AP in restoring axonal conduction. | --INVALID-LINK-- |

Table 3: IC50 Values of 4-Aminopyridine (4-AP) on Voltage-Gated Potassium (Kv) Channels (for reference)

| Channel Subtype | IC50 of 4-AP | Reference |

| Kv1.1 | 89 µM - 242 µM | --INVALID-LINK--; --INVALID-LINK-- |

| Kv1.2 | 399 µM | --INVALID-LINK-- |

| Kv1.4 | 399 µM | --INVALID-LINK-- |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 4-AP-3-MeOH.

Whole-Cell Patch-Clamp Recording on Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from methodologies used to assess the effect of 4-AP-3-MeOH on potassium currents in sensory neurons.

a. DRG Neuron Culture:

-

Isolate dorsal root ganglia from guinea pigs.

-

Treat the ganglia with an enzymatic solution (e.g., collagenase and trypsin) to dissociate the neurons.

-

Plate the dissociated neurons on coated coverslips (e.g., poly-L-lysine and laminin).

-

Culture the neurons in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and nerve growth factor) in a humidified incubator at 37°C and 5% CO2.

b. Electrophysiological Recording:

-

Transfer a coverslip with adherent DRG neurons to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

The internal pipette solution should contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.3.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Record voltage-gated potassium currents using a patch-clamp amplifier and data acquisition software.

-

To isolate the fast, transient A-type potassium current (I(A)), use a voltage protocol where the cell is held at a hyperpolarized potential (e.g., -100 mV) to remove inactivation of the channels, followed by depolarizing steps (e.g., to +30 mV).

-

Apply 4-AP-3-MeOH at the desired concentration to the external solution and record the changes in the potassium current.

Sucrose-Gap Recording on Isolated Spinal Cord White Matter Strips

This ex vivo protocol is used to assess the effects of 4-AP-3-MeOH on compound action potentials (CAPs) in a model of spinal cord injury.

a. Spinal Cord Slice Preparation:

-

Euthanize a guinea pig and perform a laminectomy to expose the spinal cord.

-

Carefully dissect the spinal cord and isolate a strip of ventral white matter.

-

Maintain the spinal cord strip in chilled and oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF). A typical aCSF solution contains (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

b. Sucrose-Gap Recording:

-

Mount the isolated white matter strip in a double sucrose-gap recording chamber.

-

The central compartment of the chamber is perfused with aCSF, while the two outer compartments are perfused with an isotonic sucrose solution to electrically isolate the central region.

-

Use Ag/AgCl electrodes to stimulate one end of the strip and record the evoked CAP from the other end.

-

Induce a stretch injury to the spinal cord strip to create a model of traumatic axonal damage, which typically results in a significant reduction of the CAP amplitude.

-

After the injury, perfuse the central compartment with aCSF containing 4-AP-3-MeOH at various concentrations.

-

Record the CAP amplitude before, during, and after the application of the compound to assess its ability to restore axonal conduction.

Visualizations

Signaling Pathway

Caption: Mechanism of 4-AP-3-MeOH in restoring axonal conduction.

Experimental Workflow

Caption: Workflow for key electrophysiological experiments.

Logical Relationship

Caption: Logical flow from pathology to therapeutic intervention.

Conclusion

4-AP-3-MeOH represents a promising advancement in the development of potassium channel blockers for the treatment of neurological conditions characterized by conduction block. Its increased potency and favorable electrophysiological profile compared to 4-AP make it a compelling candidate for further investigation. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to design and execute their own studies into the therapeutic potential of this and similar compounds. Further research is warranted to fully elucidate its binding characteristics on specific potassium channel subtypes and to translate its preclinical efficacy into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Characterization of (4-Aminopyridin-3-yl)methanol (CAS 138116-34-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (4-Aminopyridin-3-yl)methanol, a pyridine derivative with significant interest in medicinal chemistry and drug development. This document outlines the key physicochemical properties, detailed experimental protocols for its analytical characterization, and a plausible synthetic route.

Core Compound Information

This compound is a substituted aminopyridine that has been identified as a potassium channel blocker.[1][2] This activity suggests its potential for restoring axonal conduction, particularly in the context of spinal cord injury.[1][2] It is functionally related to 4-aminopyridine and is also used as an intermediate in organic synthesis.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 138116-34-4 | [3][4] |

| Molecular Formula | C₆H₈N₂O | [4] |

| Molecular Weight | 124.14 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder or solid | N/A |

| Purity | ≥97% (commercially available) | [4] |

| Boiling Point | 273 °C at 760 mmHg (Predicted) | [3] |

| Storage Temperature | Room temperature or refrigerated (2-8 °C) | [4] |

| Solubility | Slightly soluble in water | [2] |

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unequivocal identification and purity assessment of this compound. While publicly available spectra for this specific compound are limited, the following sections provide predicted spectral data based on its structure and data from analogous compounds, along with detailed experimental protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Predicted chemical shifts for ¹H and ¹³C NMR are provided in Tables 2 and 3, respectively. These predictions are based on the known chemical shifts of 4-aminopyridine and related substituted pyridines.[5][6]

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~8.0 | s | 1H |

| H-5 | ~6.6 | d | 1H |

| H-6 | ~7.8 | d | 1H |

| -CH₂- | ~4.5 | s | 2H |

| -NH₂ | ~5.0-6.0 | br s | 2H |

| -OH | Variable | br s | 1H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~148 |

| C-3 | ~125 |

| C-4 | ~150 |

| C-5 | ~109 |

| C-6 | ~148 |

| -CH₂- | ~60 |

A general protocol for obtaining ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Parameters (300-500 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR:

-

Acquire the spectrum using proton decoupling.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

-

References

- 1. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]

- 3. CAS 138116-34-4 | this compound - Synblock [synblock.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

(4-Aminopyridin-3-yl)methanol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopyridin-3-yl)methanol, a substituted aminopyridine, is a compound of interest in pharmaceutical research.[1][2] Understanding its physicochemical properties, particularly solubility and stability, is fundamental for its development as a potential therapeutic agent. This technical guide provides an overview of the available data and outlines detailed experimental protocols for determining these critical parameters. While extensive quantitative data for this compound is not widely published, this document serves as a comprehensive resource for researchers to generate and interpret essential solubility and stability data.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 115-120 °C | [3] |

| Water Solubility | Slightly soluble | [2] |

| Storage Conditions | Room temperature, protected from light | [4][5] |

Solubility Data

Currently, only qualitative solubility data for this compound in water is publicly available.[2] To facilitate further research and formulation development, the following tables are presented as templates for organizing experimentally determined solubility data.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Slightly soluble[2] |

| Ethanol | Data not available |

| Methanol | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available |

| Acetone | Data not available |

Table 2: Quantitative Solubility of this compound (Illustrative)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | [Insert Experimental Data] | [Insert Calculated Data] |

| 0.1 N HCl | 25 | [Insert Experimental Data] | [Insert Calculated Data] |

| PBS (pH 7.4) | 25 | [Insert Experimental Data] | [Insert Calculated Data] |

| Ethanol | 25 | [Insert Experimental Data] | [Insert Calculated Data] |

| Propylene Glycol | 25 | [Insert Experimental Data] | [Insert Calculated Data] |

Stability Data

Specific stability data for this compound is not currently available in the public domain. However, studies on the related compound, 4-aminopyridine, have shown it to be chemically stable in capsule form for up to a year at room temperature when protected from light.[5][6] To guide the stability assessment of this compound, the following tables are provided as templates for presenting data from forced degradation studies.

Table 3: Stability of this compound under Forced Degradation Conditions (Illustrative)

| Stress Condition | Time | Assay (%) | Degradation Products Observed |

| 0.1 N HCl (aq) | 24h | [Insert Data] | [Insert Data] |

| 0.1 N NaOH (aq) | 24h | [Insert Data] | [Insert Data] |

| 3% H₂O₂ (aq) | 24h | [Insert Data] | [Insert Data] |

| Thermal (80°C) | 48h | [Insert Data] | [Insert Data] |

| Photolytic (ICH Q1B) | 24h | [Insert Data] | [Insert Data] |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[7][8][9]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV)

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Centrifuge the vial to sediment the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter.

-

Dilute the filtrate with a suitable solvent.

-

Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility based on the concentration and dilution factor.

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[10][11][12][13]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Environmental chamber for thermal stability

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a controlled temperature for a specified time.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in an environmental chamber.

-

Photolytic Degradation: Expose the compound (in solid and solution form) to light as per ICH Q1B guidelines.

-

At appropriate time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Use the PDA detector to assess peak purity.

-

Characterize significant degradation products using LC-MS.

Caption: Workflow for a Forced Degradation Study.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data is limited in current literature, the outlined experimental protocols offer a clear path for researchers to generate the necessary data for advancing the development of this compound. The provided templates for data presentation will aid in the organized reporting of findings, contributing to a more comprehensive understanding of the physicochemical profile of this compound within the scientific community.

References

- 1. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sefh.es [sefh.es]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. library.dphen1.com [library.dphen1.com]

- 11. ijrpp.com [ijrpp.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. globalresearchonline.net [globalresearchonline.net]

Spectroscopic and Spectrometric Characterization of 4-Amino-3-Methoxyphenol (4-AP-3-MeOH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for 4-Amino-3-Methoxyphenol (4-AP-3-MeOH), a compound of interest in various research domains. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on its chemical structure and established principles of spectroscopic analysis. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate its synthesis and characterization.

Chemical Structure and Properties

-

IUPAC Name: 4-Amino-3-methoxyphenol

-

Molecular Formula: C₇H₉NO₂[1]

-

Molecular Weight: 139.15 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-AP-3-MeOH. These predictions are based on the analysis of its functional groups and aromatic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 9.5 | Singlet (broad) | 1H | Phenolic -OH |

| ~6.5 - 6.7 | Multiplet | 1H | Ar-H |

| ~6.3 - 6.5 | Multiplet | 1H | Ar-H |

| ~6.1 - 6.3 | Multiplet | 1H | Ar-H |

| ~4.5 - 5.5 | Singlet (broad) | 2H | Amino -NH₂ |

| ~3.7 - 3.9 | Singlet | 3H | Methoxy -OCH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 150 | C-OH |

| ~140 - 145 | C-OCH₃ |

| ~135 - 140 | C-NH₂ |

| ~115 - 120 | Ar C-H |

| ~110 - 115 | Ar C-H |

| ~100 - 105 | Ar C-H |

| ~55 - 60 | -OCH₃ |

Note: Chemical shifts are referenced to the residual solvent peak. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400 - 3200 | Strong, Broad | O-H (phenolic) and N-H (amino) stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium to Weak | Aliphatic C-H stretching (-OCH₃) |

| 1620 - 1580 | Medium to Strong | C=C aromatic ring stretching |

| 1520 - 1480 | Medium to Strong | C=C aromatic ring stretching |

| 1280 - 1200 | Strong | Aryl C-O stretching |

| 1100 - 1000 | Strong | C-O-C asymmetric stretching (methoxy) |

| 900 - 675 | Medium to Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z (Mass-to-Charge Ratio) | Ion |

| 140.0706 | [M+H]⁺ (protonated molecule) |

| 162.0525 | [M+Na]⁺ (sodium adduct) |

| 138.0560 | [M-H]⁻ (deprotonated molecule) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic and spectrometric analyses of 4-AP-3-MeOH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh approximately 5-20 mg of the 4-AP-3-MeOH sample. For ¹³C NMR, a higher concentration of 20-50 mg may be required.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.[5] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[5]

-

Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[5]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 4-AP-3-MeOH.

Methodology (Thin Solid Film Method): [6]

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of the solid 4-AP-3-MeOH sample in a few drops of a volatile solvent (e.g., methanol or dichloromethane) in a small vial.[6]

-

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.[6]

-

Apply a drop of the sample solution to the surface of the salt plate.[6]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant absorption bands with their corresponding wavenumbers.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the molecule and confirm its molecular formula.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the 4-AP-3-MeOH sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or water.[7]

-

Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[7]

-

If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter to prevent clogging of the instrument.[7]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation and ion desolvation.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in either positive or negative ion mode.

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and any adducts (e.g., [M+Na]⁺).

-

Use high-resolution mass spectrometry to determine the accurate mass of the molecular ion and confirm the elemental composition.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a newly synthesized batch of 4-AP-3-MeOH.

Caption: Experimental workflow for the synthesis and characterization of 4-AP-3-MeOH.

References

- 1. 4-Amino-3-methoxyphenol | C7H9NO2 | CID 19818056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 61638-01-5|4-Amino-3-methoxyphenol|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-Amino-3-methoxyphenol | 61638-01-5 [sigmaaldrich.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

(4-Aminopyridin-3-yl)methanol: A Technical Guide to its Function in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopyridin-3-yl)methanol, a derivative of 4-aminopyridine (4-AP), is emerging as a promising therapeutic agent for neurological disorders characterized by axonal dysfunction. This technical guide provides an in-depth overview of its core functions within the central nervous system (CNS), focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its effects.

This compound, also known as 4-AP-3-MeOH, primarily functions as a potassium channel blocker.[1] Its therapeutic potential lies in its ability to restore axonal conduction in demyelinated or damaged neurons, a pathological hallmark of conditions such as spinal cord injury and multiple sclerosis.[2][3] Preclinical studies have demonstrated its superior potency and potentially favorable safety profile compared to its parent compound, 4-aminopyridine.[3]

Mechanism of Action: Potassium Channel Blockade

The primary mechanism of action of this compound is the blockade of voltage-gated potassium channels. In healthy myelinated axons, these channels are typically concealed under the myelin sheath. However, in cases of demyelination due to injury or disease, these channels become exposed. The subsequent efflux of potassium ions through these exposed channels can lead to a failure of action potential propagation and a loss of neurological function.[2]

This compound blocks these exposed potassium channels, thereby preventing the leakage of potassium ions and prolonging the repolarization phase of the action potential. This allows for the successful propagation of the nerve impulse across the demyelinated segment, ultimately restoring axonal conduction.[2][3] It has been shown to be an effective blocker of the fast potassium current, I(A).[3]

Preclinical Efficacy: Quantitative Data

Preclinical studies have provided quantitative evidence for the efficacy of this compound in restoring axonal function. These studies have primarily utilized animal models of spinal cord injury and multiple sclerosis.

| Parameter | Value | Model System | Reference |

| Potency Comparison | ~10 times more potent than 4-aminopyridine | Injured guinea pig spinal cord white matter | [3] |

| Lowest Effective Concentration | 0.01 - 0.1 µM | Stretched spinal cords | [2] |

| Efficacy in MS Model | 55% increase in Compound Action Potential (CAP) amplitude at 100 µM | Ex vivo experimental autoimmune encephalomyelitis (EAE) mouse spinal cord | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Electrophysiological Recording using a Double Sucrose Gap Chamber

This technique is used to assess compound action potentials (CAPs) in isolated spinal cord white matter strips.

1. Tissue Preparation:

-

Anesthetize the animal (e.g., guinea pig, mouse) and perform a laminectomy to expose the spinal cord.

-

Carefully dissect the spinal cord and isolate a strip of white matter (e.g., dorsal columns).

-

Place the tissue in a recording chamber containing oxygenated artificial cerebrospinal fluid (aCSF).

2. Recording Setup:

-

The double sucrose gap chamber consists of five compartments separated by seals. The central compartment is perfused with aCSF, while the two adjacent compartments are perfused with an isotonic sucrose solution to isolate the central recording area electrically. The two outer compartments contain a high-potassium solution for stimulation and recording.

-

Place the spinal cord strip across the compartments.

3. Stimulation and Recording:

-

Deliver a stimulus to one end of the tissue using a stimulating electrode.

-

Record the resulting compound action potential from the other end using a recording electrode.

-

Amplify and digitize the signal for analysis.

4. Drug Application:

-

After establishing a baseline recording, perfuse the central compartment with aCSF containing the desired concentration of this compound.

-

Record the changes in CAP amplitude and other parameters to assess the drug's effect on axonal conduction.

Patch-Clamp Electrophysiology

Patch-clamp is used to study the effect of this compound on specific ion channels in individual neurons.

1. Cell Preparation:

-

Isolate dorsal root ganglion (DRG) neurons from an appropriate animal model.

-

Culture the neurons on coverslips until they are suitable for recording.

2. Recording Setup:

-

Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external solution.

-

Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an internal solution.

3. Gigaseal Formation and Whole-Cell Configuration:

-

Under microscopic guidance, carefully approach a neuron with the micropipette.

-

Apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell recording configuration.

4. Voltage-Clamp Recording:

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply a series of voltage steps to elicit voltage-gated potassium currents.

-

Record the resulting currents.

5. Drug Application:

-

After obtaining a stable baseline recording of potassium currents, apply this compound to the bath.

-

Record the changes in the potassium current amplitude and kinetics to determine the inhibitory effect of the compound.

Synthesis

Conclusion

This compound represents a significant advancement in the development of potassium channel blockers for the treatment of neurological disorders. Its increased potency and potential for a wider therapeutic window compared to 4-aminopyridine make it a compelling candidate for further investigation. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of this promising compound. Future research should focus on obtaining more detailed pharmacokinetic and pharmacodynamic data, as well as elucidating its effects on a broader range of potassium channel subtypes to fully characterize its mechanism of action and clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Aminopyridin-3-yl)methanol vs 4-Aminopyridine differences

An In-depth Technical Guide to (4-Aminopyridin-3-yl)methanol and 4-Aminopyridine

Executive Summary

4-Aminopyridine (4-AP) is a well-established voltage-gated potassium (Kv) channel blocker used clinically to improve walking in patients with multiple sclerosis (MS).[1][2] Its derivative, this compound, also known as 4-AP-3-MeOH, is a newer compound that demonstrates enhanced potency in restoring axonal conduction.[3] This document provides a comprehensive technical comparison of these two molecules, detailing their chemical properties, synthesis, mechanisms of action, and pharmacological profiles. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of aminopyridine-based potassium channel blockers and their therapeutic potential.

Chemical and Physical Properties

The primary structural difference between 4-Aminopyridine and this compound is the addition of a hydroxymethyl (-CH₂OH) group at the 3-position of the pyridine ring. This substitution significantly impacts the molecule's physical and pharmacological properties.

Table 1: Comparison of Chemical and Physical Properties

| Property | 4-Aminopyridine | This compound |

| IUPAC Name | Pyridin-4-amine[4] | This compound[5] |

| Synonyms | 4-AP, Fampridine, Dalfampridine[1][4] | 4-AP-3-MeOH[5] |

| CAS Number | 504-24-5[1] | 138116-34-4[5][6] |

| Molecular Formula | C₅H₆N₂[1] | C₆H₈N₂O[5][6] |

| Molecular Weight | 94.11 g/mol [4][7] | 124.14 g/mol [5][6] |

| Appearance | White to off-white crystalline solid[4][7][8] | Solid |

| Melting Point | 155-158 °C[8] | Not specified |

| Boiling Point | 273 °C[8] | Not specified |

| Solubility | Soluble in water (112 g/L at 20°C), ethanol, methanol, acetone.[8] | Slightly soluble in water.[9] |

| pKa | 9.17[4] | Not specified |

| LogP | 0.76[4] | -0.2 (Computed)[5] |

Synthesis Overview

The synthesis of these compounds involves standard pyridine chemistry. 4-Aminopyridine can be produced through several established routes, while its derivatives are often created by functionalizing the core pyridine structure.

Synthesis of 4-Aminopyridine

Common industrial methods for synthesizing 4-Aminopyridine include:

-

From Pyridine: A multi-step process starting with the oxidation of pyridine to pyridine-N-oxide, followed by nitration to 4-nitropyridine-N-oxide, and finally, reduction to yield 4-aminopyridine.[10]

-

From Isonicotinamide: A method involving the Hofmann degradation of isonicotinamide.[11] More recent improvements to this method use catalysts to increase the yield to over 90%.[11]

-

From 4-Cyanopyridine: A one-step synthesis using 4-cyanopyridine as the raw material with sodium tungstate as a catalyst in an aqueous sodium hypochlorite solution.[12]

Synthesis of this compound

The synthesis of this compound typically starts with a functionalized 4-aminopyridine precursor, such as 4-aminopyridine-3-carboxylic acid or its methyl ester, which is then reduced to the corresponding alcohol.[9]

General Experimental Protocol: Ring Transformation Synthesis of Functionalized 4-Aminopyridines

This protocol describes a versatile method for preparing functionalized 4-aminopyridines from a nitropyrimidinone precursor.[13]

-

Reaction Setup: In a round-bottom flask, dissolve 3-methyl-5-nitropyrimidin-4(3H)-one (1 mmol) in methanol (20 mL).

-

Addition of Reagents: Add an active methylene compound (e.g., ethyl 3-oxobutanoate, 2 mmol) and ammonium acetate (2 mmol) to the solution.[13]

-

Reflux: Heat the reaction mixture under reflux for the appropriate time (e.g., 3 days), monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]

-

Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue using column chromatography on silica gel to isolate the target 4-aminopyridine derivative.[13]

Caption: General workflow for pyridine derivative synthesis.

Mechanism of Action

Both compounds function primarily as potassium channel blockers, a mechanism that underlies their therapeutic effects in demyelinating neurological disorders.

Axonal Conduction and Demyelination

In healthy myelinated axons, voltage-gated sodium channels are concentrated at the nodes of Ranvier, while voltage-gated potassium channels (primarily Kv1.1 and Kv1.2) are located in the juxtaparanodal regions, covered by the myelin sheath.[2] Demyelination, as seen in MS, exposes these potassium channels. The resulting leakage of potassium ions during an action potential can lead to hyperpolarization and subsequent conduction failure.[2][4]

Potassium Channel Blockade

4-AP and its derivatives physically block these exposed Kv channels from the intracellular side of the membrane.[14] By inhibiting the repolarizing potassium current, the drugs prolong the duration of the action potential. This allows the weaker sodium current to be sufficient to depolarize the next node of Ranvier, thereby restoring impulse conduction across the demyelinated segment.[1][4][15] Additionally, 4-AP can enhance the release of various neurotransmitters, including acetylcholine and glutamate, which may contribute to its overall effects.[4]

Caption: Signaling pathway of aminopyridine-based Kv channel blockade.

Pharmacological and Biological Differences

The addition of the hydroxymethyl group gives this compound a distinct pharmacological profile compared to its parent compound, 4-AP. The most significant difference lies in its potency.

Table 2: Comparison of Pharmacological and Biological Properties

| Feature | 4-Aminopyridine (Fampridine) | This compound |

| Primary Target | Voltage-gated potassium (Kv) channels[1][2][15] | Voltage-gated potassium (Kv) channels[3][5] |

| Potency | Effective concentration for conduction restoration is between 0.1 µM and 1 µM.[3] | Effective concentration for conduction restoration is between 0.01 µM and 0.1 µM.[3] |

| Selectivity | Non-selective inhibitor of a wide array of Kv channels.[16] | Characterized as a fast potassium channel blocker.[3] |

| Blood-Brain Barrier | Readily crosses the blood-brain barrier.[2][4] | Assumed to cross, based on CNS activity. |

| Clinical Use | FDA-approved (as Fampridine) for symptomatic improvement of walking in MS patients.[1][7] | Investigational; shown to restore axonal conduction in an animal model of MS.[3] |

| Therapeutic Range | Narrow therapeutic range; side effects can include seizures.[3][16] | Potentially wider therapeutic range due to higher potency (under investigation). |

| Neuroprotection | Preclinical data suggests potential neuroprotective effects beyond symptomatic relief.[16][17] | Under investigation. |

A key study demonstrated that this compound can produce significant restoration of axonal conduction in an ex vivo animal model of MS at concentrations 10-fold lower than those required for 4-AP.[3] This suggests a significantly higher potency, which could translate to a more favorable therapeutic window and reduced risk of off-target side effects in clinical applications.

Experimental Protocols

Evaluating the potency and mechanism of novel potassium channel blockers requires precise biophysical techniques. Whole-cell patch-clamp electrophysiology is the gold standard for this purpose.[18]

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Kv Channel Blockade

This protocol outlines the methodology for measuring the effect of a test compound on Kv currents in a cell line expressing the target channel.

-

Cell Preparation: Culture a stable cell line (e.g., HEK-293) heterologously expressing the human Kv channel of interest (e.g., Kv1.1). Prepare cells on glass coverslips for recording.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH.

-

Compound Stock: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in an appropriate solvent (e.g., water or DMSO) and make serial dilutions in the external solution.

-

-

Recording Setup:

-

Place a coverslip in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

-

Data Acquisition:

-

Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "gigaseal").

-

Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward Kv currents.

-

-

Compound Application:

-

Obtain a stable baseline recording of the Kv currents.

-

Perfuse the recording chamber with the external solution containing a known concentration of the test compound.

-

Record the currents in the presence of the compound until a steady-state block is achieved.

-

Repeat with increasing concentrations of the compound to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step before (control) and after compound application.

-

Calculate the percentage of current inhibition for each concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC₅₀ value, which represents the concentration at which the compound inhibits 50% of the current.

-

Caption: Workflow for patch-clamp electrophysiology assay.

Conclusion and Future Directions

This compound represents a promising evolution of its parent compound, 4-Aminopyridine. The key distinction is its significantly enhanced potency as a potassium channel blocker, which has been demonstrated to restore axonal conduction in preclinical models of MS at concentrations an order of magnitude lower than 4-AP.[3] This structure-activity relationship, where the addition of a 3-hydroxymethyl group boosts activity, provides a valuable insight for medicinal chemists.

For drug development professionals, the higher potency of this compound suggests the potential for a wider therapeutic index, potentially leading to a safer and more effective treatment for demyelinating diseases. Future research should focus on a full characterization of its selectivity across different Kv channel subtypes, a detailed pharmacokinetic and safety profile, and its efficacy in various in vivo models of neurological disorders, including multiple sclerosis and spinal cord injury.

References

- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. neurology.org [neurology.org]

- 3. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 5. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Aminopyridine | 504-24-5 [chemicalbook.com]

- 9. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]

- 12. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]

- 13. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. grokipedia.com [grokipedia.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. m.youtube.com [m.youtube.com]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of (4-Aminopyridin-3-yl)methanol Derivatives: Application Notes and Protocols